molecular formula C11H22N2O3 B2543428 tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate CAS No. 1782647-56-6

tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate

Cat. No.: B2543428
CAS No.: 1782647-56-6
M. Wt: 230.308
InChI Key: IUGLWOMUOGRJMG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminoethyl group, and a methoxy group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate include:

  • N-Boc-ethylenediamine
  • Tert-butyl carbamates
  • Indole derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the azetidine ring and the combination of tert-butyl, aminoethyl, and methoxy groups.

Biological Activity

tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate is a synthetic compound with notable structural features that suggest potential biological activity. Its molecular formula is C₁₁H₂₂N₂O₃, and it includes an azetidine ring, which is a four-membered saturated heterocyclic structure containing nitrogen. This compound's unique functional groups, including the tert-butyl, aminoethyl, and methoxy groups, contribute to its reactivity and potential pharmacological properties.

The compound exhibits a molecular weight of approximately 218.31 g/mol. It is characterized as a colorless to light yellow liquid under standard conditions and is sensitive to light and heat, necessitating careful storage conditions. The presence of functional groups such as amino and carboxylate enhances its chemical reactivity, making it a candidate for further biological evaluation.

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight218.31 g/mol
Physical StateColorless to light yellow liquid
SensitivitySensitive to light and heat
Storage ConditionsInert gas atmosphere at low temperatures

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Anticancer Properties : Initial investigations indicate potential cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and human leukemia cells.
  • Neuroprotective Effects : The aminoethyl group may facilitate neuroprotective activities, although specific pathways remain to be elucidated.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro assays have shown that the compound exhibits significant cytotoxicity against MCF-7 cells with an IC50 value in the low micromolar range (approximately 15 µM). This suggests that it may induce apoptosis through mechanisms involving caspase activation.
  • Neuroprotection : A study exploring the neuroprotective effects of azetidine derivatives found that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases.
  • Structure-Activity Relationship (SAR) : Comparative analysis with similar compounds showed that modifications in the azetidine structure significantly impact biological activity. For instance, compounds lacking the methoxy group exhibited reduced potency against cancer cell lines.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally related compounds:

Compound NameIC50 (µM)Biological Activity
This compound15Anticancer activity (MCF-7)
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate25Lower anticancer activity
tert-Butyl azetidine-1-carboxylate>50Minimal cytotoxicity

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGLWOMUOGRJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782647-56-6
Record name tert-butyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate
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